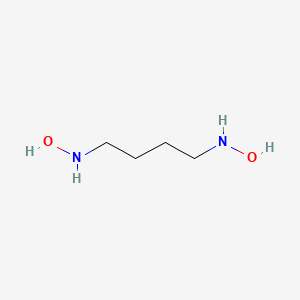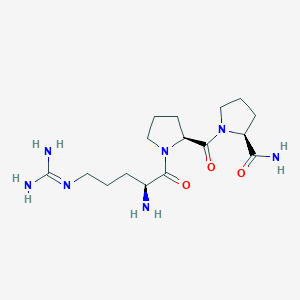![molecular formula C54H64N6 B14251924 N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine CAS No. 189263-92-1](/img/structure/B14251924.png)
N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene core substituted with four diethylamino phenyl groups, making it a significant molecule in organic electronics and photonics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N9,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine typically involves a multi-step process. One common method includes the following steps:
Formation of the Anthracene Core: The anthracene core is synthesized through a series of cyclization reactions.
Substitution with Diethylamino Phenyl Groups: The anthracene core is then subjected to electrophilic aromatic substitution reactions to introduce the diethylamino phenyl groups. This step often requires the use of strong acids or bases as catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or copper, along with appropriate solvents and temperature control.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.
Mécanisme D'action
The mechanism by which N9,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine exerts its effects involves interactions with molecular targets such as DNA and proteins. The compound’s diethylamino groups enhance its ability to intercalate into DNA, potentially disrupting cellular processes and leading to therapeutic effects. Additionally, its photophysical properties enable it to act as a photosensitizer in photodynamic therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrakis(4-aminophenyl)ethene
- N,N,N,N-Tetrakis(4-methoxyphenyl)benzidine
Uniqueness
N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine stands out due to its unique combination of an anthracene core and diethylamino phenyl groups, which confer distinct photophysical and electronic properties. This makes it particularly valuable in applications such as OLEDs and biological imaging, where high fluorescence and stability are crucial.
Propriétés
Numéro CAS |
189263-92-1 |
|---|---|
Formule moléculaire |
C54H64N6 |
Poids moléculaire |
797.1 g/mol |
Nom IUPAC |
9-N,9-N,10-N,10-N-tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine |
InChI |
InChI=1S/C54H64N6/c1-9-55(10-2)41-25-33-45(34-26-41)59(46-35-27-42(28-36-46)56(11-3)12-4)53-49-21-17-19-23-51(49)54(52-24-20-18-22-50(52)53)60(47-37-29-43(30-38-47)57(13-5)14-6)48-39-31-44(32-40-48)58(15-7)16-8/h17-40H,9-16H2,1-8H3 |
Clé InChI |
LJEOZUCDRRWCJA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CC)CC)C3=C4C=CC=CC4=C(C5=CC=CC=C53)N(C6=CC=C(C=C6)N(CC)CC)C7=CC=C(C=C7)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



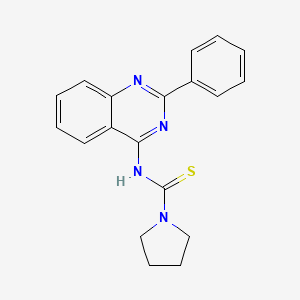
![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
![1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)](/img/structure/B14251856.png)
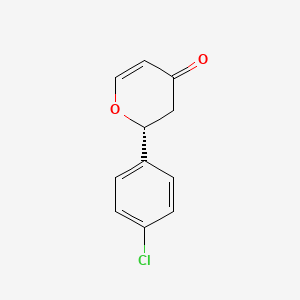
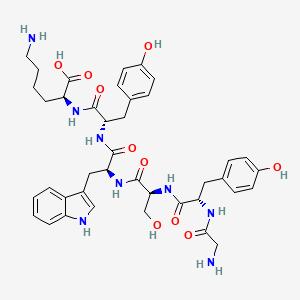

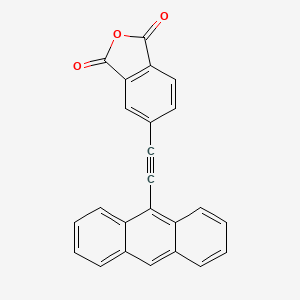
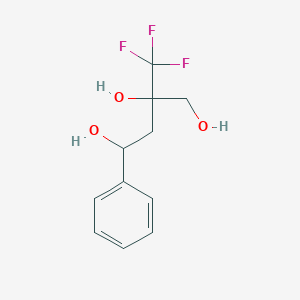
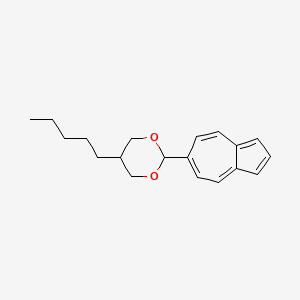
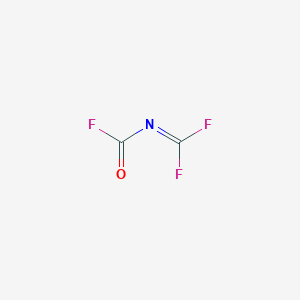
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14251886.png)
